molecular formula C13H9NS B2789074 4-(2-Naphthyl)-1,3-thiazole CAS No. 96461-06-2

4-(2-Naphthyl)-1,3-thiazole

Cat. No.: B2789074
CAS No.: 96461-06-2
M. Wt: 211.28
InChI Key: NOZUGFAWQSDDOB-UHFFFAOYSA-N
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Description

4-(2-Naphthyl)-1,3-thiazole is a heterocyclic compound that features a thiazole ring fused with a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Naphthyl)-1,3-thiazole typically involves the condensation of 2-naphthylamine with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate imine, which cyclizes to form the thiazole ring. Common reagents used in this synthesis include sodium hydride and dimethylformamide as the solvent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Naphthyl)-1,3-thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate, leading to the formation of naphthoquinone derivatives.

    Reduction: Reduction reactions using sodium borohydride can convert the thiazole ring to a dihydrothiazole.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Halogenated naphthyl-thiazole compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential use as a pharmacophore in drug design due to its ability to interact with biological targets.

    Industry: Utilized in the development of organic semiconductors and dyes.

Comparison with Similar Compounds

    2-(2-Naphthyl)-1,3-thiazole: Similar structure but with the naphthyl group attached at a different position.

    4-(2-Naphthyl)-1,3-oxazole: Contains an oxazole ring instead of a thiazole ring.

    4-(2-Naphthyl)-1,3-imidazole: Features an imidazole ring in place of the thiazole ring.

Uniqueness: 4-(2-Naphthyl)-1,3-thiazole is unique due to its specific electronic and steric properties conferred by the thiazole ring. This uniqueness allows for distinct reactivity and interaction profiles compared to its analogs, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-naphthalen-2-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NS/c1-2-4-11-7-12(6-5-10(11)3-1)13-8-15-9-14-13/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZUGFAWQSDDOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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